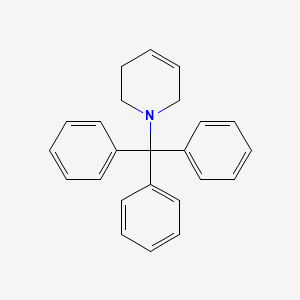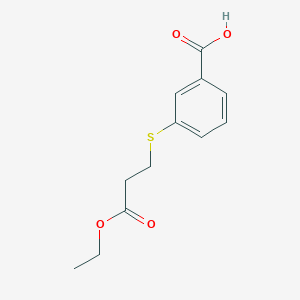
4-(chloromethyl)-1-propylimidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(chloromethyl)-1-propylimidazole is a heterocyclic organic compound that belongs to the imidazole family. Imidazoles are known for their wide range of applications in pharmaceuticals, agrochemicals, and industrial processes. The presence of a chloromethyl group at the 4-position and a propyl group at the 1-position makes this compound unique and potentially useful in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(chloromethyl)-1-propylimidazole typically involves the chloromethylation of 1-propyl-1H-imidazole. One common method is the reaction of 1-propyl-1H-imidazole with chloromethyl methyl ether (CH3OCH2Cl) in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl2) or aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloromethylating agent.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions, such as temperature and pressure, and improves the overall yield and purity of the product. The use of environmentally friendly catalysts and solvents is also considered to minimize the environmental impact of the production process.
化学反应分析
Types of Reactions
4-(chloromethyl)-1-propylimidazole can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols to form new derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction Reactions: The chloromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydroxide) at room temperature.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reducing agents like LiAlH4 in anhydrous ether at low temperatures.
Major Products Formed
Substitution: Formation of new imidazole derivatives with different functional groups.
Oxidation: Formation of imidazole N-oxides.
Reduction: Formation of 1-propyl-1H-imidazole.
科学研究应用
4-(chloromethyl)-1-propylimidazole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex imidazole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
作用机制
The mechanism of action of 4-(chloromethyl)-1-propylimidazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or modulation of their activity. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The propyl group may influence the compound’s lipophilicity and ability to cross cell membranes.
相似化合物的比较
Similar Compounds
4-(chloromethyl)-1-methyl-1H-imidazole: Similar structure but with a methyl group instead of a propyl group.
4-(bromomethyl)-1-propyl-1H-imidazole: Similar structure but with a bromomethyl group instead of a chloromethyl group.
4-(chloromethyl)-1-ethyl-1H-imidazole: Similar structure but with an ethyl group instead of a propyl group.
Uniqueness
4-(chloromethyl)-1-propylimidazole is unique due to the specific combination of the chloromethyl and propyl groups. This combination can influence the compound’s reactivity, solubility, and biological activity, making it distinct from other similar compounds.
属性
分子式 |
C7H11ClN2 |
|---|---|
分子量 |
158.63 g/mol |
IUPAC 名称 |
4-(chloromethyl)-1-propylimidazole |
InChI |
InChI=1S/C7H11ClN2/c1-2-3-10-5-7(4-8)9-6-10/h5-6H,2-4H2,1H3 |
InChI 键 |
SNRUTROXNFWMQO-UHFFFAOYSA-N |
规范 SMILES |
CCCN1C=C(N=C1)CCl |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-[(E)-1,2-diphenylethenyl]morpholine](/img/structure/B8642576.png)



![1H-Isoindole-1,3(2H)-dione, 2-[2,6-bis(1-methylethyl)phenyl]-5-nitro-](/img/structure/B8642604.png)








![1-[4-(2-Chloroethoxy)phenyl]ethanone](/img/structure/B8642690.png)
